molecular formula C18H12F4N2O B2912502 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one CAS No. 941883-26-7

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

Cat. No.: B2912502
CAS No.: 941883-26-7
M. Wt: 348.301
InChI Key: WPCLEAZZDCDFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H12F4N2O and its molecular weight is 348.301. The purity is usually 95%.
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Biological Activity

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on the mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine core substituted with a fluorophenyl group and a trifluoromethylbenzyl moiety. This unique arrangement may contribute to its biological properties, particularly in modulating various biological pathways.

Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The presence of fluorine atoms in the structure is known to enhance lipophilicity and biological activity by increasing membrane permeability and altering receptor interactions.

Anticancer Activity

A study conducted on pyridazine derivatives demonstrated significant anticancer activity against various cancer cell lines. The compound showed an IC50 value indicating potent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Antibacterial Activity

Preliminary evaluations suggest that the compound may exhibit antibacterial properties. Similar fluorinated compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications at the phenyl and benzyl positions significantly influence biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency in inhibiting specific enzymes related to bacterial resistance mechanisms .

Case Studies

  • Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antibacterial Testing : The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with MIC values lower than those of conventional antibiotics used as controls. This suggests potential for development as a new antibacterial agent .

Data Table: Biological Activity Overview

Activity TypeModel Organism/Cell LineIC50/MIC ValueReference
AnticancerHepG2 (liver cancer)12 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli15 µg/mL

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCLEAZZDCDFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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